5-Fluoro-2-methylbenzyl bromide
Overview
Description
5-Fluoro-2-methylbenzyl bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies that could be applied to its synthesis and analysis are mentioned. For instance, the synthesis of various fluorobenzyl bromides and their applications in medicinal chemistry are highlighted, suggesting the relevance of such compounds in pharmaceutical research . Additionally, the synthesis of related structures, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrates the interest in brominated and methylated aromatic compounds .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including halogenation, alkylation, and the use of different reagents and catalysts. For example, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate starts from 5-bromo-2-methoxypyridine and involves lithium-bromine exchange, addition of lithiate to an aldehyde, and a palladium-catalyzed step . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-methylbenzyl bromide by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Fluoro-2-methylbenzyl bromide has been characterized using techniques such as X-ray crystallography and spectroscopy. For instance, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was determined and compared with theoretical models using Hartree–Fock and density functional theory . Such analyses provide insights into the geometric and electronic structure of the molecules, which are essential for understanding their reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of fluorobenzyl bromides and related compounds is of significant interest. For example, the synthesis of o- and p-[18F]fluorobenzyl bromides involves a three-step synthesis with good yield, demonstrating the feasibility of introducing fluorine and bromine into benzyl compounds . These synthons are then used for further chemical transformations, such as N-benzylation, to produce labeled neuroleptics.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5-Fluoro-2-methylbenzyl bromide have been studied using various computational and experimental techniques. Theoretical calculations of properties such as molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects provide valuable information about the behavior of these molecules under different conditions . Experimental techniques like FT-IR spectroscopy are used to characterize vibrational frequencies and compare them with theoretical predictions .
Scientific Research Applications
Chemical Synthesis and Organic Reactions : 5-Fluoro-2-methylbenzyl bromide has been utilized in chemical synthesis. For example, it has been used in the formation of highly functionalized 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence, demonstrating its versatility in organic synthesis (Bunce et al., 2008).
Enzyme Studies : In enzyme research, [p-(halomethyl)benzoyl]formates, including 5-Fluoro-2-methylbenzyl bromide derivatives, have been investigated as substrates for benzoylformate decarboxylase. This research provides insights into enzyme-substrate interactions and can contribute to understanding enzyme mechanisms (Reynolds et al., 1988).
Drug Development and Hepatocellular Carcinoma Treatment : The compound has found application in drug development, particularly in the treatment of hepatocellular carcinoma. A study reported the development of a liver-targeted prodrug of 5-fluoro-2'-deoxyuridine, where 5-Fluoro-2-methylbenzyl bromide played a critical role (Peng et al., 2016).
Radiopharmaceuticals and Positron Emission Tomography (PET) : In the field of radiopharmaceuticals, 5-Fluoro-2-methylbenzyl bromide has been used in the synthesis of radiotracers for PET, contributing to advancements in medical imaging (Zaitsev et al., 2002).
Protein Labeling for Medical Research : The compound has also been used in the labeling of proteins with fluorine-18, a technique important for studying protein dynamics and interactions in biological research (Kilbourn et al., 1987).
Cancer Research : In cancer research, derivatives of 5-Fluoro-2-methylbenzyl bromide have been studied for their binding to DNA, offering insights into the interaction between carcinogens and genetic material (Chien & Flesher, 1981).
Safety And Hazards
This compound is dangerous and causes severe skin burns and eye damage . It may be corrosive to metals . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)-4-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIYGEORZARQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379125 | |
Record name | 5-Fluoro-2-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzyl bromide | |
CAS RN |
261951-71-7 | |
Record name | 2-(Bromomethyl)-4-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylbenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methylbenzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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